C11H17ClN2O2

Description

C₁₁H₁₇ClN₂O₂ is a molecular formula shared by multiple hydrochlorides with distinct structural frameworks and applications. The most notable compound under this formula is Pilocarpine Hydrochloride (CAS 54-71-7), a cholinergic agonist used to treat glaucoma and xerostomia . Other derivatives include synthetic intermediates such as 4-Hydrazinylphenyl pivalate hydrochloride (CAS 1187927-89-4) and Benzyl (3-aminopropyl)carbamate Hydrochloride (CAS 17400-34-9), which are utilized in pharmaceutical research .

Properties

IUPAC Name |

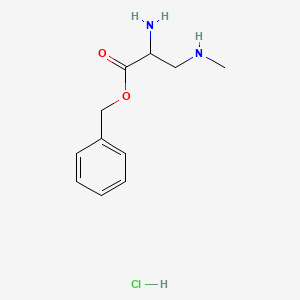

benzyl 2-amino-3-(methylamino)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.ClH/c1-13-7-10(12)11(14)15-8-9-5-3-2-4-6-9;/h2-6,10,13H,7-8,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYTYVIOWZEHLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C(=O)OCC1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Z-1,3-diaminopropane hydrochloride can be synthesized by reacting a benzyloxycarbonyl compound with ethylene diamine in the presence of hydrochloric acid . The reaction typically involves the following steps:

Formation of the benzyloxycarbonyl intermediate: This step involves the reaction of benzyl chloroformate with 1,3-diaminopropane.

Hydrochloric acid treatment: The intermediate is then treated with hydrochloric acid to yield N-Z-1,3-diaminopropane hydrochloride.

Industrial Production Methods: Industrial production of N-Z-1,3-diaminopropane hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors with precise temperature and pH control.

Chemical Reactions Analysis

Types of Reactions: N-Z-1,3-diaminopropane hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.

Major Products Formed:

Oxidation: Amides or nitriles.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Z-1,3-diaminopropane hydrochloride has several applications in scientific research:

Biology: The compound is utilized in the synthesis of biologically active peptides and proteins.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.

Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-Z-1,3-diaminopropane hydrochloride exerts its effects involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions. It can also form hydrogen bonds with biological molecules, influencing their structure and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Properties of Pilocarpine Hydrochloride:

- Molecular Weight : 244.71–244.72 g/mol

- Melting Point : 202–205°C

- Solubility : 100 mg/mL in water

- Pharmacological Role : Stimulates muscarinic receptors to reduce intraocular pressure and stimulate salivary secretion .

Comparison with Structurally Similar Compounds

Despite sharing the molecular formula C₁₁H₁₇ClN₂O₂, these compounds exhibit significant structural and functional diversity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Structural Divergence

- Pilocarpine Hydrochloride : Contains a bicyclic structure with an imidazole ring and a γ-lactone, enabling receptor binding .

- Carbamate Derivatives : Feature benzyl or pivalate protecting groups (e.g., Cbz in 2-N-Cbz-Propane-1,2-diamine HCl), which enhance stability during synthetic processes .

- Hydrazine Derivatives : Include reactive hydrazine groups for conjugation in probe or drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.